Product packaging for Ipecac syrup(Cat. No.:CAS No. 8012-96-2)

Ipecac syrup

Cat. No.: B600492
CAS No.: 8012-96-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ipecac syrup is a plant-derived formulation historically used as an emetic. It is sourced from the rhizome and roots of the Cephaelis ipecacuanha or Cephaelis acuminata plant . Its primary active constituents are the alkaloids emetine (methylcephaeline) and cephaeline . The emetic mechanism of action is twofold: it acts locally by irritating the gastric mucosa, and centrally by stimulating the chemoreceptor trigger zone (CTZ) located in the medulla oblongata of the brain . It is important to note that the clinical use of this compound for the management of poisoned patients has been discontinued and is no longer recommended by major toxicological bodies, as studies have not demonstrated that it improves patient outcomes . Beyond its emetic properties, the component emetine is known to inhibit protein synthesis by blocking the 40S ribosomal subunit, a characteristic it shares with some classes of antibiotics . This action also underpins its historical use and research interest for its antihelminthic and antiamoebic properties . Researchers have utilized this compound in toxicological studies and as a tool to understand emetic pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human consumption . Misuse or chronic use of ipecac can lead to serious adverse effects, including cardiotoxicity, myopathy, and death .

Properties

CAS No.

8012-96-2

Origin of Product

United States

Botanical and Ecological Research of Carapichea Ipecacuanha

Taxonomic Re-evaluation and Phylogenetics of Carapichea Genus

The classification of Carapichea ipecacuanha has undergone revision. Previously placed in the genus Psychotria, it was later re-established as Carapichea. nih.govresearchgate.net This reclassification is supported by morphological characteristics and molecular phylogenetic data, which indicate that Carapichea is a well-supported monophyletic genus. researchgate.net It is considered a sister to a clade that includes several other genera within the tribe Psychotrieae. researchgate.net

Molecular Systematics of Carapichea ipecacuanha

Molecular studies have been crucial in understanding the evolutionary relationships of Carapichea ipecacuanha. nih.gov Analysis of chloroplast and nuclear DNA sequences has revealed significant genetic differentiation among geographically distinct populations. nih.gov These studies show that the extant populations likely descended from at least four separate ancestral lineages. nih.gov The use of molecular markers, such as inter-simple sequence repeats (ISSR), has also been effective in studying the genetic diversity within this species. nih.govemnuvens.com.br

Genetic Diversity and Population Structure Analysis

Investigations into the genetic diversity of Carapichea ipecacuanha have revealed important insights into its population structure. Studies utilizing ISSR markers have shown that a significant portion of genetic variation exists within populations, with a lesser, though still substantial, amount of variation among different populations. emnuvens.com.br For instance, one study found that 53.05% of the total genetic variation was within populations, while 46.95% was among them. emnuvens.com.br

The species exhibits a clumpy growth habit, forming clusters of aerial stems that are often genetically identical clones. nih.govcapes.gov.br This clonal nature means that simply counting aerial stems can lead to an underestimation of the effective population size and true genetic diversity. nih.govcapes.gov.br Genetic analysis has confirmed high levels of clonality within these clusters. nih.gov The genetic diversity is unevenly distributed across its ranges, with the Atlantic Forest populations in Brazil showing higher levels of diversity compared to those in the Amazon and Central America. nih.gov The Amazonian populations, in particular, have been found to be monomorphic, suggesting a recent population expansion from a single source following a genetic bottleneck. nih.gov

Table 1: Genetic Diversity Parameters in Carapichea ipecacuanha Populations

Population/RegionGenetic Diversity MeasureValueSource
Mato Grosso, Brazil (Average of 4 populations)Nei's Genetic Diversity (H)0.1832 (average) emnuvens.com.br
Mato Grosso, Brazil (Average of 4 populations)Shannon's Index (I)0.2636 (average) emnuvens.com.br
Mato Grosso, Brazil (Average of 4 populations)Percentage of Polymorphism (P)35.00% (average) emnuvens.com.br
Brazilian Atlantic RangeHigher Genetic Diversity- nih.gov
Brazilian Amazonian RangeMonomorphic (low diversity)- nih.gov
Central American-Colombian RangeHigh Genetic Differentiation- nih.gov

Phytogeography and Habitat Ecology of Ipecacuanha Species

Carapichea ipecacuanha has a disjunct geographical distribution, with populations found in three primary regions: Central America (including Costa Rica, Nicaragua, and Panama), the southwestern Amazon basin in Brazil, and the Atlantic Forest along the Brazilian coast. nih.govwikipedia.orgscielo.br This fragmented distribution is thought to be a relict of past climate changes, specifically the cycles of forest expansion and retraction during glacial and interglacial periods. scielo.br

Distribution Patterns and Endemism

The species is native to several countries, including Brazil, Colombia, Costa Rica, Nicaragua, and Panama. wikipedia.orgrsdjournal.org In Brazil, it is found in the states of Mato Grosso, Rondônia, and along the Atlantic coast in Bahia, Espírito Santo, Rio de Janeiro, and Minas Gerais. nih.govscielo.br The populations in these different regions are geographically isolated, leading to high levels of genetic differentiation. nih.govnih.gov The species is considered vulnerable due to habitat loss and over-harvesting of its roots. scielo.brrsdjournal.org

Ecological Factors Influencing Carapichea ipecacuanha Growth and Alkaloid Production

Carapichea ipecacuanha is a slow-growing, long-lived perennial shrub that thrives in the shaded and humid understory of tropical forests. nih.govscielo.br It is highly sensitive to direct sunlight and high temperatures. researchgate.netuff.br The plant's growth and the production of its key alkaloids, emetine (B1671215) and cephaeline (B23452), are influenced by several ecological factors. researchgate.net

Studies have shown that exposure to full sunlight can induce stress in the plant, leading to changes in its photosynthetic processes. researchgate.netuff.br Interestingly, this stress can also lead to an increase in the production of emetine. researchgate.netuff.br One study found that plants exposed to full sunlight for an extended period showed a 45% increase in emetine content compared to those grown in 70% shade. uff.br Other factors that can affect alkaloid content include the age of the plant, with peak concentrations often found in plants between 16 and 19 months old. una.ac.cr

Ethnobotanical Perspectives on Traditional Ipecacuanha Utilization

The medicinal properties of Carapichea ipecacuanha were first recognized by the indigenous peoples of Brazil, who used it as a remedy for dysentery. ijper.orgdrugs.com This traditional knowledge was later transmitted to Europe by Portuguese missionaries. drugs.com The dried roots and rhizomes of the plant are the source of the medicinally active compounds. drugs.com

Traditionally, ipecac has been used primarily as a potent emetic to induce vomiting in cases of poisoning. wikipedia.orgdrugs.compeacehealth.org It has also been employed as an expectorant in cough syrups and to induce sweating. wikipedia.orgdrugs.comwikipedia.org The alkaloids emetine and cephaeline are responsible for its primary pharmacological effects. ijper.orgnih.gov While its use as an emetic has largely been discontinued (B1498344) in modern Western medicine, its historical significance in traditional herbal medicine is well-documented. wikipedia.orgwikipedia.org

Historical Accounts of Indigenous Use and Knowledge

Long before its introduction to Europe, indigenous populations of Brazil were well-aware of the emetic properties of Carapichea ipecacuanha and utilized it for medicinal purposes. ijper.org The name "ipecacuanha" itself is derived from the indigenous Tupi language, reportedly meaning "road-side sick-making plant". botanical.com This traditional knowledge was subsequently passed on to European colonizers. ijper.org Historical records from a Portuguese friar living in Brazil between 1570 and 1600 mention a remedy for dysentery called "Igpecaya" or "Pigaya," which is believed to be the ipecacuanha root. botanical.com The plant was also used in traditional medicine as an expectorant and diaphoretic (to induce sweating). wikipedia.orgresearchgate.net

Cultural Significance and Traditional Preparation Methodologies (Historical Research Focus)

The root of Carapichea ipecacuanha holds significant cultural importance, particularly among the "poaieiros" in Brazil, who have maintained the cultural memory of the plant. ijper.org The primary part of the plant utilized is the root, which was traditionally prepared as a tincture or mixed with other substances like tobacco, wine, or sugarcane. ijper.org The collection of the roots was typically done by indigenous people in January and February when the plant is in flower. botanical.com The preparation involved separating the thickened rootlets from the stem, cleaning them, and hanging them in bundles to dry in the sun. botanical.com The active compounds are found predominantly in the bark of these rootlets. botanical.com

Carapichea ipecacuanha Cultivation and Agronomy Research

The commercial appeal of C. ipecacuanha as a crop is diminished by its slow growth. wikipedia.org The plant is now considered endangered due to factors like climate change, deforestation, and over-harvesting of wild populations. nih.govlpnu.ua This has spurred research into its cultivation and the optimization of conditions for alkaloid production.

Propagation Techniques and Seed Germination Studies

Carapichea ipecacuanha can be propagated through several methods, including seeds, greenwood cuttings, and root cuttings. pfaf.orgpropagate.one

Seed Propagation: This method is often unreliable due to poor germination rates. lpnu.uapropagate.one For successful germination, ripe seeds should be collected from brown, dry seed pods and sown in a well-draining seed starting mix. propagate.one Maintaining consistent moisture and warmth, often by covering the seed tray with a plastic dome, is crucial. propagate.one Germination can be a lengthy process, sometimes taking several weeks or even months. propagate.one

Cuttings Propagation: A more rapid and easier method involves using stem cuttings from established plants. propagate.one Healthy stems with multiple nodes are selected, and a clean cut is made below a node. propagate.one The use of a rooting hormone can encourage root development. propagate.one The cuttings are then planted in a well-drained rooting medium, and a humid environment is maintained. propagate.one

Root Cuttings: The plant can also be propagated via root cuttings, which are typically taken during the harvesting season. ijper.org After partial removal of the roots for medicinal use, the plants can be replanted. pfaf.org

Optimization of Growth Conditions for Alkaloid Yield Research

Research has focused on optimizing growth conditions to enhance the yield of the primary alkaloids, emetine and cephaeline. scielo.br

Light and Shade: C. ipecacuanha is a shade-loving plant that thrives in the understory of forests. scielo.br Studies have shown that different levels of shading can impact growth. One study found that 50% shading resulted in better growth in terms of the number of leaves and foliar area compared to 70% and 90% shading. researchgate.netresearchgate.net Conversely, exposure to full sunlight can induce stress in the plants but has been observed to increase the production of emetine. tandfonline.com

Soil and Substrate: The plant prefers a well-drained, humus-rich soil with ample moisture and humidity. pfaf.orgplantiary.com Research on different substrate compositions has shown that a mix of black soil and sand can influence growth parameters at various shading levels. researchgate.net

Harvesting Time: The concentration of alkaloids is dependent on the age of the plant at harvest. una.ac.cr Research conducted in Costa Rica indicated that the highest total alkaloid concentration occurs when plants are harvested between 16 and 19 months old. una.ac.cruna.ac.cr At 16 months, the cephaeline to emetine ratio was found to be 2. una.ac.cruna.ac.cr

Hardening Techniques: Studies have shown that hardening seedlings through methods like successive transplantations and transient exposure to high and low temperatures can lead to improved growth and alkaloid production in mature plants. ishs.org

Table of Alkaloid Content at Different Harvest Times

Harvest Time (Months) Total Alkaloid Concentration Cephaeline/Emetine Ratio
16 High 2

This table is based on findings from research on optimal harvesting times. una.ac.cruna.ac.cr

Table of Growth Parameters under Different Shading Levels

Shading Level Average Height (cm) Average Diameter (mm) Average Number of Leaves Average Foliar Area (cm²)
50% 6.12 2.67 6 1178.52
70% 0.00 0.00 Plants with no leaves Not applicable

This data reflects the growth of C. ipecacuanha in a substrate of black soil plus sand. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name
Emetine

Phytochemical Characterization of Ipecacuanha Secondary Metabolites

Structural Elucidation of Ipecacuanha Alkaloids (Emetine, Cephaeline (B23452), Psychotrine (B1678309), O-Methylpsychotrine)

The principal alkaloids of ipecacuanha are emetine (B1671215) and cephaeline, which together constitute at least 90% of the total alkaloid content. clintox.org These are accompanied by other related minor alkaloids, including psychotrine and its O-methyl ether. slideshare.net All of these compounds share a common structural backbone derived from the condensation of dopamine (B1211576) and a monoterpenoid precursor, secologanin (B1681713). redalyc.org

Emetine and cephaeline are structurally very similar. The key difference is that emetine possesses four methoxyl groups, whereas cephaeline has three methoxyl groups and one free phenolic hydroxyl group. redalyc.org Psychotrine is an oxidized precursor of cephaeline and is also a phenolic alkaloid. O-Methylpsychotrine is the O-methylated derivative of psychotrine. The elucidation of these complex structures has been accomplished through a combination of chemical degradation, synthesis, and modern spectroscopic techniques. slideshare.netdrugfuture.com

Table 1: Major Ipecacuanha Alkaloids and their Structural Properties

Compound Name Molecular Formula Molar Mass ( g/mol ) Key Structural Features
Emetine C₂₉H₄₀N₂O₄ 480.65 Four methoxy (B1213986) groups, non-phenolic. nih.gov
Cephaeline C₂₈H₃₈N₂O₄ 466.62 Three methoxy groups, one phenolic hydroxyl group. wikipedia.orgscbt.com
Psychotrine C₂₈H₃₆N₂O₄ 464.60 Dehydro- form of cephaeline, phenolic. drugfuture.comnih.gov

Modern spectroscopic methods are indispensable for the unambiguous structural confirmation of ipecacuanha alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy have been crucial in elucidating the precise connectivity and stereochemistry of these alkaloids. slideshare.net ¹H NMR provides information about the chemical environment of protons, their coupling patterns revealing adjacent protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For instance, NMR data for O-methylpsychotrine has been reported, aiding in its structural confirmation. drugfuture.com

Mass Spectrometry (MS): Mass spectrometry provides highly accurate molecular weight information and fragmentation patterns that are characteristic of a specific molecule. slideshare.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion. Fragmentation analysis (MS/MS) helps to piece together the structure by identifying characteristic losses of functional groups, which has been applied to identify emetine, cephaeline, protoemetine (B1220032), and O-methylpsychotrine.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the context of ipecac alkaloids, it can readily distinguish between phenolic alkaloids like cephaeline (which shows a characteristic O-H stretching band) and non-phenolic alkaloids like emetine.

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov The technique involves diffracting a beam of X-rays off a single crystal of the substance. nih.gov The resulting diffraction pattern allows for the calculation of a three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.org This provides unambiguous proof of the molecule's absolute configuration.

While detailed crystallographic reports for isolated small-molecule ipecac alkaloids are part of historical structural elucidation efforts, advanced structural techniques continue to be applied. For example, the high-resolution (2.45 Å) structure of cephaeline bound to the eukaryotic ribosome has been determined using cryo-electron microscopy (cryo-EM). rug.nlrug.nl This analysis revealed the precise binding orientation of cephaeline, showing stacking interactions with ribosomal RNA and proteins, which is fundamental to understanding its mechanism of action at an atomic level. rug.nlrug.nl

Identification and Profiling of Minor Alkaloids and Non-Alkaloidal Constituents

In addition to alkaloids, the plant's roots contain non-alkaloidal constituents. These include glucosidic compounds such as ipecoside (B1585364), a monoterpenoid isoquinoline (B145761) glucoside. Other identified non-alkaloidal compounds include 6-O-methylipecoside, ipecosidic acid, neo-ipecoside, 7-O-methylneoipecoside, and 3,4-dehydro neoipecoside. researchgate.net The roots also contain a pseudo-tannin known as ipecacuanhic acid. wikipedia.org

Targeted and Untargeted Metabolomics Approaches

Metabolomics serves as a powerful tool for the comprehensive analysis of the complete set of small-molecule metabolites within a biological sample. researchgate.netresearchgate.net In the study of C. ipecacuanha, both targeted and untargeted approaches are employed. mpg.de

Targeted Metabolomics: This approach focuses on the quantitative analysis of a specific, predefined group of metabolites. For ipecac, this would involve developing highly sensitive and specific analytical methods (e.g., Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS) to accurately measure the concentrations of emetine, cephaeline, psychotrine, and other known alkaloids and constituents. This is essential for quality control and for studying how specific treatments or genetic factors affect the production of these key compounds.

Untargeted Metabolomics: This is a global profiling approach that aims to capture and measure as many metabolites as possible in a sample without pre-selection. Using high-resolution instrumentation like LC-QTOF-MS or GC-MS, this method can reveal novel or unexpected compounds, identify biomarkers for different plant accessions, and provide a holistic view of the plant's metabolic state. This approach is instrumental in discovering new minor alkaloids and understanding the broader biosynthetic network. mpg.de

Chemodiversity within Carapichea ipecacuanha Accessions

Significant chemical variation exists among different populations and individual plants of C. ipecacuanha. This chemodiversity is influenced by genetic factors, geographical origin, and environmental conditions. researchgate.net

A study that chemically characterized 42 different accessions of C. ipecacuanha from an active germplasm bank demonstrated this variability. The analysis, using high-performance liquid chromatography (HPLC), revealed a wide range in the concentrations of the primary alkaloids:

Cephaeline: Ranged from undetected levels to 1.76% by dry weight. researchgate.net

Emetine: Ranged from 0.64% to 2.49% by dry weight. researchgate.net

Consequently, the ratio of emetine to cephaeline varied substantially, from 0.43 to 3.52 across the different accessions. researchgate.net This inherent chemical variation suggests a strong genetic control over alkaloid biosynthesis and accumulation, which has significant implications for selecting elite genetic material for commercial cultivation and breeding programs. researchgate.net

Table 2: Variation in Alkaloid Content Among C. ipecacuanha Accessions

Alkaloid Concentration Range (% dry weight) Emetine/Cephaeline Ratio
Emetine 0.64% - 2.49% 0.43 - 3.52
Cephaeline Undetected - 1.76%

Data from a study of 42 accessions. researchgate.net

Chemotaxonomic Significance of Ipecacuanha Phytochemical Profiles

Chemotaxonomy utilizes the distribution of chemical compounds in plants to understand their systematic and evolutionary relationships. The phytochemical profile of C. ipecacuanha is of considerable chemotaxonomic interest due to the phenomenon of convergent evolution.

Ipecac alkaloids are complex monoterpenoid-derived tetrahydroisoquinoline alkaloids. mpg.de Remarkably, this specific class of compounds is found in two evolutionarily distant plant orders: the Gentianales (to which C. ipecacuanha belongs) and the Cornales (represented by Alangium salviifolium). nih.govbiorxiv.org These two lineages diverged over 100 million years ago, and recent research has demonstrated that they independently evolved the biosynthetic pathways to produce these identical, structurally complex molecules. nih.govbiorxiv.org This represents a striking example of convergent evolution in plant secondary metabolism, where different ancestral enzymes were recruited and evolved to perform similar functions, ultimately leading to the same chemical phenotype.

Historically, variations in the emetine-to-cephaeline ratio were used to distinguish between different commercial varieties of ipecac root, such as "Rio" or "Brazilian" ipecac and "Cartagena" ipecac, reflecting their different geographical origins and, by extension, their distinct chemical profiles. This underscores the utility of phytochemical analysis in the classification and identification of plant material.

Pharmacological Investigations of Ipecacuanha Alkaloids: Mechanistic Insights Non Clinical Focus

Cellular and Subcellular Mechanisms of Emetine (B1671215) Action

Emetine, a principal alkaloid derived from the roots of Carapichea ipecacuanha, has been a subject of extensive pharmacological investigation due to its profound effects on cellular processes. benthamopen.comijper.org Its mechanisms of action are multifaceted, primarily centered on the inhibition of protein and nucleic acid synthesis, which subsequently triggers a cascade of cellular events. benthamopen.comresearchgate.net

Ribosomal Inhibition and Protein Synthesis Modulation in Model Systems

Emetine is a potent inhibitor of protein synthesis in a variety of eukaryotic systems, including mammalian, yeast, and plant cells. benthamopen.comresearchgate.net The primary molecular target of emetine is the 40S ribosomal subunit. benthamopen.comwikipedia.org By binding to this subunit, emetine effectively stalls the translocation step of elongation, a crucial phase in polypeptide chain synthesis. sigmaaldrich.compatsnap.com This action prevents the movement of the ribosome along the messenger RNA (mRNA) template, leading to a halt in protein production. sigmaaldrich.com

In cellular models such as HeLa cells, this inhibition of protein synthesis by emetine has been observed to be irreversible. benthamopen.com This irreversible blockade results in a noticeable shift in the cellular machinery, with an increase in polyribosomes and a corresponding decrease in free, single ribosomes. benthamopen.comsigmaaldrich.com However, in other model systems like Chinese hamster ovary (CHO) cells, the inhibition of protein synthesis by emetine has been reported to be reversible. benthamopen.com

The inhibitory effect of emetine is not limited to cytosolic protein synthesis; it also extends to mitochondrial protein synthesis, as demonstrated in studies using mouse liver models. benthamopen.comsigmaaldrich.com This dual inhibition underscores the broad impact of emetine on cellular protein production. Furthermore, emetine has been shown to interfere with nucleic acid synthesis. It can inhibit both DNA and RNA synthesis, with the inhibition of RNA synthesis being dose-dependent and progressing from a reversible to an irreversible state in HeLa cells. benthamopen.com

Mitochondrial Function Perturbation

Emetine's influence extends to mitochondrial function, a critical aspect of cellular metabolism and survival. While it is known to inhibit mitochondrial protein synthesis, its broader effects on mitochondrial activity have been a subject of investigation. benthamopen.comsigmaaldrich.com

Studies have shown that emetine can induce mitochondrial depolarization in certain cell lines, such as Jurkat T-cells. benthamopen.comthieme-connect.com Mitochondrial depolarization is a key event in the intrinsic pathway of apoptosis. In the context of pulmonary arterial hypertension (PAH), emetine has been found to improve mitochondrial dysfunction in pulmonary artery smooth muscle cells (PASMCs). ahajournals.orgresearchgate.net It was observed to reduce the expression of hypoxia-inducible factors (HIF-1α and HIF-2α), which are linked to mitochondrial dysfunction in PAH. ahajournals.org Emetine treatment also suppressed the metabolic shift towards glycolysis and improved mitochondrial respiration in these cells. ahajournals.orgresearchgate.net

However, the effect of emetine on mitochondrial metabolism can be complex and context-dependent. In one study involving chronic emetine treatment in rabbits, a reduction in heart mitochondrial metabolism was observed. nih.gov Interestingly, this effect was attributed to the reduced food intake (inanition) caused by the treatment rather than a direct primary effect of the drug on the mitochondria. nih.gov In the same study, liver mitochondrial metabolism remained unchanged in the emetine-treated group. nih.gov

Apoptotic Pathway Induction in Model Cell Lines

Emetine is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a direct consequence of its ability to inhibit protein synthesis and perturb mitochondrial function. spandidos-publications.comspandidos-publications.com

In Jurkat T-cell leukemia cells, emetine has been shown to trigger a cascade of apoptotic events, including phosphatidylserine (B164497) exposure on the outer leaflet of the plasma membrane, mitochondrial depolarization, and DNA fragmentation. benthamopen.comthieme-connect.com The induction of apoptosis in this cell line is mediated through the mitochondrial pathway, as evidenced by the activation of caspase-9 and the observation that cells overexpressing the anti-apoptotic protein Bcl-2 are less sensitive to emetine. thieme-connect.com The process appears to be independent of the p53 tumor suppressor protein. benthamopen.comthieme-connect.com

Emetine has also been demonstrated to enhance apoptosis induced by other agents. For instance, in pancreatic cancer cells that are resistant to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), emetine sensitizes the cells to TRAIL-induced apoptosis. spandidos-publications.comnih.gov This sensitization is achieved through the downregulation of the anti-apoptotic protein Mcl-1, a key factor in TRAIL resistance. spandidos-publications.comnih.gov Furthermore, in breast cancer cell lines, emetine has been shown to induce apoptosis by antagonizing the Wnt/β-catenin signaling pathway, a pathway often dysregulated in cancer. spandidos-publications.comnih.gov

Cephaeline (B23452) and Psychotrine (B1678309): Comparative Pharmacological Activities in Model Systems

Cephaeline and psychotrine are two other significant alkaloids found in ipecac, structurally related to emetine. scielo.org.coredalyc.org Their pharmacological profiles, while sharing some similarities with emetine, also exhibit distinct characteristics.

Receptor and Enzyme Interaction Profiling

The pharmacological effects of cephaeline and psychotrine are a result of their interactions with specific cellular receptors and enzymes.

Cephaeline, like emetine, primarily exerts its effects through the inhibition of ribosomal protein synthesis. scielo.org.coredalyc.org Its potent emetic properties are thought to be mediated, at least in part, through an irritant action on the gastric mucosa and potentially through interactions with receptors in the central nervous system, such as the 5-hydroxytryptamine 3 (5-HT3) receptors. scielo.org.coresearchgate.net

In contrast, psychotrine and its O-methylated form have a distinct enzyme interaction profile. They are selective inhibitors of HIV-1 reverse transcriptase. researchgate.netnih.gov Mechanistic studies have shown that the inhibition is noncompetitive with respect to the incoming nucleotide (TTP) and uncompetitive at low concentrations of the template-primer. researchgate.netnih.gov This suggests that psychotrine acts as an allosteric inhibitor, binding to a site on the enzyme that is different from the active site. researchgate.netnih.gov This allosteric binding induces a conformational change in the enzyme, leading to the inhibition of its DNA polymerase activity. researchgate.netnih.gov Psychotrine has been found to have significantly less effect on other polymerases, such as mammalian or bacterial DNA and RNA polymerases, highlighting its selectivity for HIV-1 RT. researchgate.netnih.gov

In Vitro Models for Studying Ipecacuanha Alkaloid Interactions

In vitro models are indispensable tools for elucidating the molecular mechanisms through which ipecacuanha alkaloids exert their effects. These systems, ranging from isolated molecular components to cultured cells, provide a controlled environment to dissect specific interactions without the complexities of a whole organism.

Cell-Free Protein Synthesis Assays

Cell-free protein synthesis (CFPS) assays have been instrumental in demonstrating that a primary mechanism of action for ipecac alkaloids, particularly emetine, is the inhibition of protein synthesis. pnas.orgnih.gov These assays utilize cellular extracts, typically from rabbit reticulocytes or HeLa cells, which contain the necessary machinery for translation (ribosomes, tRNAs, amino acids, and energy sources). pnas.orgbeilstein-journals.org By adding a messenger RNA (mRNA) template, researchers can measure the synthesis of a specific protein, often a reporter enzyme like luciferase, in the presence of varying concentrations of the alkaloids. researchgate.net

Studies have shown that emetine potently inhibits protein synthesis in these cell-free systems. pnas.org For instance, in extracts from HeLa cells and reticulocytes, 50% inhibition of protein synthesis was observed at concentrations of 8 x 10⁻⁵ M and 2 x 10⁻⁵ M, respectively. pnas.org The inhibitory effect is stereospecific, with the naturally occurring (-)-emetine being significantly more active than its synthetic isomers like (+)-isoemetine. pnas.org This direct inhibition of the translational machinery in a cell-free environment provides strong evidence for the alkaloids' mechanism at a fundamental molecular level.

Recent research has further refined these assays, demonstrating a clear structure-activity relationship among different ipecac alkaloids. researchgate.net Emetine and a specific isomer of dehydroemetine (B1670200) (DHE4) were found to be the most potent inhibitors of protein synthesis in a rabbit reticulocyte lysate system, with IC₅₀ values in the nanomolar range, paralleling their antiviral efficacy. researchgate.net

Table 1: Inhibition of Protein Synthesis by Ipecac Alkaloids in a Cell-Free System

Compound IC₅₀ (µM) in Rabbit Reticulocyte Lysate
Emetine ~0.12
DHE4 Not specified, but comparable to emetine
Isoemetine >10

This table is based on data from recent studies investigating the structure-activity relationships of ipecac alkaloids as protein synthesis inhibitors. researchgate.net

Cell Culture Models for Mechanistic Research

Cell culture models provide a more complex biological system than cell-free assays, allowing for the investigation of cellular uptake, metabolism, and effects on intact cellular pathways. Various cell lines have been employed to study the mechanisms of ipecac alkaloids, including:

Vero E6 cells (African green monkey kidney cells): Used to study the antiviral activity of ipecac alkaloids against coronaviruses like HCoV-OC43. nih.govresearchgate.net

BEC-hACE2 cells (human bronchial epithelial cells): Employed to investigate the effects on protein synthesis and antiviral activity in a respiratory-relevant cell type. nih.govresearchgate.net

BHK-21 cells (baby hamster kidney cells): Utilized in assays to evaluate the antiviral potential of ipecac alkaloids against Foot-and-Mouth Disease Virus (FMDV). nih.gov

HeLa cells (human cervical cancer cells): Historically used to demonstrate the inhibition of protein synthesis by emetine in whole cells. pnas.org

Gastric cancer cell lines (MGC803 and HGC-27): Used to explore the anti-cancer mechanisms of emetine, revealing its ability to inhibit proliferation, and induce apoptosis. nih.gov

Human lymphocytes: Utilized to assess the immunomodulatory effects of ipecac extracts and their constituent cyclotides. nih.gov

In these cell-based models, research has confirmed that the inhibition of protein synthesis is a key mechanism. For example, in BEC-hACE2 cells, emetine inhibited protein synthesis with an IC₅₀ of approximately 0.12 μM. nih.gov Furthermore, studies on gastric cancer cells showed that emetine's anti-proliferative and pro-apoptotic effects are linked to the regulation of multiple signaling pathways, including MAPK, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP. nih.gov In the context of viral infections, cell culture models have been crucial in demonstrating that alkaloids like cephaeline and emetine can inhibit viral replication at sub-micromolar concentrations, often by targeting viral polymerases or host cell protein synthesis. nih.govnih.gov

In Vivo Pharmacodynamics in Non-Human Animal Models (Mechanistic Focus)

In vivo studies in non-human animal models are critical for understanding the integrated physiological effects of ipecacuanha alkaloids and for bridging the gap between in vitro findings and potential therapeutic applications. These studies allow for the investigation of complex interactions between different organ systems.

Neurological Pathway Modulation Research in Rodent Models

Research in rodent models has begun to explore the neurological effects of ipecac alkaloids beyond their well-known emetic action. The emetic properties themselves involve neurological pathways, specifically the stimulation of the chemoreceptor trigger zone (CTZ) in the brain's area postrema and irritation of gastric mucosal sensory receptors. clintox.orgqeios.com

More recent mechanistic research in rat models has focused on other potential therapeutic areas. For instance, in rat models of pulmonary arterial hypertension (PAH), emetine treatment was shown to ameliorate the condition. ahajournals.org Mechanistically, this was associated with the downregulation of hypoxia-inducible factors (HIF-1α and HIF-2α), Rho-kinases, and inflammatory pathways in the lungs. ahajournals.org These findings in rodent models point towards the modulation of complex signaling cascades involved in cellular proliferation and inflammation within a neurological and systemic context. ahajournals.org The broader influence of alkaloids on animal dopaminergic systems is also a subject of interest, suggesting a deep evolutionary relationship between plant-derived compounds and animal neurochemistry. frontiersin.org

Gastrointestinal Motility Research in Animal Models

The primary effect of ipecac alkaloids on the gastrointestinal (GI) system is the induction of emesis, a mechanism studied in various animal models, most notably dogs. clintox.orgbfarm.de These alkaloids induce vomiting through a dual mechanism: a direct irritant action on the gastric mucosa and central stimulation of the chemoreceptor trigger zone. clintox.orgredalyc.org

Animal studies using markers like barium sulfate (B86663) have quantified the efficacy of ipecac-induced emesis in clearing stomach contents. bfarm.de For example, in dogs, the amount of a marker recovered via emesis was found to be dependent on the time between administration of the marker and the ipecac. bfarm.de While these studies were often focused on toxicological applications, they provide fundamental data on the potent effects of ipecac alkaloids on upper GI motility. Beyond emesis, large doses of these alkaloids can cause diarrhea in animals, indicating a broader impact on GI function. cabidigitallibrary.org

Table 2: Gastric Emptying via Ipecac-Induced Emesis in a Dog Model

Time of Ipecac Administration Post-Marker Mean Recovery of Barium Sulfate Marker
0 minutes 62%
30 minutes 44%
60 minutes 31%

This table is based on data from a study by Abdallah and Tye, investigating the efficacy of ipecac in dogs using a barium sulfate marker. bfarm.de

Cardiovascular System Research in Animal Models

The cardiovascular effects of ipecac alkaloids, particularly emetine, have been a significant area of non-clinical investigation, primarily due to observed cardiotoxicity at high doses. nih.gov Animal models have been crucial in characterizing these effects.

Studies have reported that emetine can cause hypotension, arrhythmia, and myocarditis in animals at higher doses. cabidigitallibrary.org Mechanistic investigations have explored the interaction of ipecac alkaloids with cardiac ion channels. For example, emetine and cephaeline have been identified as blockers of the hERG (human ether-a-go-go-related gene) potassium channel, an activity associated with potential cardiac arrhythmias. researchgate.net The IC₅₀ values for hERG channel blockade by emetine and cephaeline were determined to be 21.4 µM and 5.3 µM, respectively, in HEK293 cells. researchgate.net

Conversely, recent research in a rat model of pulmonary arterial hypertension demonstrated that low-dose emetine could be therapeutic, leading to recovered right ventricular function. ahajournals.org This suggests a dose-dependent and context-specific effect on the cardiovascular system. Furthermore, oral bioavailability studies in rats have shown that emetine concentrations can be significantly higher in heart tissue compared to plasma, which is a critical consideration for understanding its cardiac effects. nih.gov

Biosynthetic Pathways and Genetic Regulation of Ipecacuanha Alkaloids

Elucidation of Precursor Pathways for Emetine (B1671215) and Cephaeline (B23452) Biosynthesis

The biosynthesis of emetine and cephaeline is a prime example of convergent evolution, where distantly related plant species have independently developed the means to produce the same complex compounds. sciencedaily.com The core structure of these alkaloids is formed through the condensation of dopamine (B1211576) and secologanin (B1681713). redalyc.orgijper.orgtandfonline.com

The foundational molecules for ipecac alkaloid synthesis are derived from primary metabolic pathways. The aromatic amino acid L-tyrosine is a key precursor to the dopamine component. ijper.orgrsc.orgegpat.com Through a series of enzymatic reactions, tyrosine is converted to dopamine. rsc.orgegpat.com While tryptophan is a precursor for a vast array of indole (B1671886) alkaloids, in the context of ipecac alkaloids, the monoterpenoid component, secologanin, is derived from the terpenoid pathway, which is separate from the tryptophan-derived tryptamine (B22526) used in other alkaloid classes. rsc.orgegpat.comoup.com Tracer experiments have been instrumental in confirming the incorporation of these precursors into the final alkaloid structures. rsc.org

The biosynthesis of dopamine from L-tyrosine and secologanin from geranyl diphosphate (B83284) are the two primary pathways that feed into the production of emetine and cephaeline. ijper.orgwikipedia.org

Secologanin, a monoterpenoid, provides a significant portion of the carbon skeleton of ipecac alkaloids. rsc.org The pathway begins with the Pictet-Spengler reaction, where dopamine condenses with secologanin. ijper.orgwikipedia.orgnih.gov This reaction is not enzymatically controlled and results in the formation of two epimers: N-deacetylisoipecoside (the 1α(S)-epimer) and N-deacetylipecoside (the 1β(R)-epimer). nih.govmpg.de

Subsequent research has shown that only the (1S)-epimer, N-deacetylisoipecoside, serves as the precursor for emetine and cephaeline biosynthesis. nih.gov The (1R)-epimer is shunted to form other alkaloidal glucosides like ipecoside (B1585364). nih.gov The biosynthesis of emetine branches from N-deacetylisoipecoside, which undergoes 6-O-methylation followed by deglucosylation. nih.gov The resulting aglycon is then further processed to form protoemetine (B1220032), which subsequently condenses with a second molecule of dopamine to eventually yield cephaeline and then emetine through sequential O-methylation steps. nih.govwikipedia.orgnih.gov

Interestingly, recent studies have revealed that while the chemical logic of protoemetine biosynthesis is conserved between C. ipecacuanha and A. salviifolium, each species utilizes a distinct monoterpene precursor. researchgate.net C. ipecacuanha uses secologanin, whereas A. salviifolium uses secologanic acid. biorxiv.org This finding further supports the independent evolution of these biosynthetic pathways. researchgate.neteurekalert.org

Identification and Characterization of Key Biosynthetic Enzymes

The elucidation of the ipecac alkaloid biosynthetic pathway has been significantly advanced by the identification and characterization of the enzymes that catalyze key reaction steps. This has largely been achieved through strategies involving expressed sequence tag (EST) analysis coupled with the characterization of recombinant enzymes. nih.gov

Researchers have successfully identified and cloned several genes encoding key enzymes in the ipecac alkaloid pathway from P. ipecacuanha. A cDNA library constructed from a root culture that efficiently produces ipecac alkaloids was instrumental in this process. nih.gov Homology searches of the ESTs allowed for the identification of candidate genes for the biosynthetic pathway. nih.gov

Among the crucial enzymes identified are three O-methyltransferases (IpeOMT1, IpeOMT2, and IpeOMT3) and an ipecac alkaloid β-glucosidase (IpeGlu1). nih.govnih.gov These enzymes are responsible for the methylation and deglucosylation steps in the pathway. nih.govnih.gov The cDNAs for these enzymes were isolated, and the corresponding recombinant enzymes were produced to study their substrate specificity and kinetic properties. nih.gov More recent research has also identified an ipecoside synthase (CiIpS) in C. ipecacuanha responsible for the N-acetylation of the (1R)-epimer to form ipecoside. biorxiv.org

Detailed characterization of the recombinant enzymes has provided significant insights into the enzymatic reaction mechanisms. For instance, IpeOMT1, with a minor contribution from IpeOMT2, is responsible for the 6-O-methylation of N-deacetylisoipecoside. nih.gov This is followed by deglucosylation by IpeGlu1. nih.gov IpeOMT3 methylates the 7-hydroxy group of the isoquinoline (B145761) skeleton of the aglycon before the formation of protoemetine. nih.govresearchgate.net The final steps involve sequential O-methylations by IpeOMT2 and IpeOMT1 to convert protoemetine to cephaeline and then to emetine. nih.govresearchgate.net

A surprising discovery was the involvement of an unusual β-D-glucosidase enzyme with a three-dimensional structure completely different from other enzymes that catalyze similar sugar cleavage reactions. mpg.deeurekalert.org This highlights the unique evolutionary path taken by these plants.

Transcriptomic and Proteomic Analysis of Alkaloid Production

The integration of transcriptomics and proteomics with metabolomics has provided a more holistic understanding of ipecac alkaloid production. mpg.denih.gov These multi-omics approaches help in understanding the dynamic molecular profiles and the regulation of bioactive compound biosynthesis. researchgate.net

By comparing tissues with high and low levels of ipecac alkaloids, researchers can identify genes that are co-expressed and likely involved in the biosynthetic pathway. mpg.deeurekalert.org For example, in C. ipecacuanha, the highest levels of emetine are found in the roots, followed by stems and leaves. ijper.org Transcriptome analysis of C. ipecacuanha revealed that the expression of genes like CiDOMT1 is highest in young leaves and rhizomes, which correlates with the accumulation of ipecac alkaloids. biorxiv.org

Co-expression analysis using known biosynthetic genes as "bait" has been a successful strategy to identify new candidate genes. biorxiv.orgresearchgate.net This approach led to the identification of reductases and esterases in C. ipecacuanha. biorxiv.org Furthermore, proteomic studies can help in understanding the subcellular localization of these enzymes and the potential formation of "metabolons," which are enzyme complexes that channel substrates efficiently through the pathway. mpg.denih.gov For instance, while the biosynthetic enzymes IpeOMTs and IpeGlu1 are located in the cytosol, their substrates are thought to be synthesized and stored in the vacuole, suggesting a complex subcellular transport and organization network. nih.govtandfonline.comnih.gov

Differential Gene Expression in Response to Environmental Stress

The production of secondary metabolites in plants is often influenced by environmental stressors. While specific data on the differential gene expression in C. ipecacuanha in response to environmental stress is an area of ongoing research, it is known that the biosynthesis and accumulation of emetine and cephaeline can be influenced by genetic factors tied to the geographic origin of the plant material. rsdjournal.org Studies have shown that the expression of biosynthetic genes, such as the OMTs, can vary. For instance, the ratio of cephaeline to emetine (C/E ratio) can change with the age of the plant, suggesting a developmental regulation of gene expression, potentially affecting the activity of enzymes like ipeOMT1 which catalyzes the conversion of cephaeline to emetine. una.ac.cr Research on other medicinal plants has demonstrated that elicitors like methyl jasmonate and salicylic (B10762653) acid can induce the expression of genes involved in alkaloid biosynthesis, a phenomenon that likely extends to C. ipecacuanha.

Protein Profiling during Alkaloid Accumulation

The accumulation of ipecac alkaloids is highest in the roots and stems of the C. ipecacuanha plant, with lower concentrations found in the leaves. redalyc.orgscielo.org.co The concentration of these alkaloids, and the ratio between them, varies with the age of the plant, indicating that the protein expression profile, particularly of the biosynthetic enzymes, changes during development. una.ac.cr For example, the cephaeline to emetine ratio has been observed to increase in older plants, which could be linked to changes in the expression or activity of IpeOMT1. una.ac.cr

Analysis of expressed sequence tags (ESTs) from P. ipecacuanha root cultures that efficiently produce ipecac alkaloids has been instrumental in identifying candidate genes for the biosynthetic pathway, including the O-methyltransferases. nih.gov This approach allows for the correlation of gene expression with alkaloid production. Further proteomic studies comparing tissues with high and low alkaloid content could provide a more detailed understanding of the regulatory proteins and enzymes involved in accumulation.

Metabolic Engineering and Biotechnological Approaches for Alkaloid Production

The complex structure of emetine and cephaeline makes their chemical synthesis challenging and economically unviable. Therefore, biotechnological approaches are being explored as alternative methods for their production. biorxiv.orgresearchgate.netnih.gov

In Vitro Plant Cell Culture for Alkaloid Biosynthesis

Plant cell and root cultures of C. ipecacuanha have been established as a promising platform for studying and producing ipecac alkaloids. nih.govnih.gov These in vitro systems allow for a controlled environment to investigate the biosynthetic pathway and optimize alkaloid yields. Root cultures, in particular, have been shown to efficiently produce emetine and cephaeline. nih.govnih.gov The elucidation of the biosynthetic pathway, including the identification of key enzymes, provides a roadmap for manipulating these cultures to enhance the production of desired alkaloids. researchgate.netnih.gov For example, precursor feeding or the use of elicitors could be employed to boost alkaloid synthesis in these culture systems.

Heterologous Expression Systems for Enzyme Production

The identification and characterization of the genes encoding the biosynthetic enzymes of the ipecac pathway open the door for their expression in microbial or other plant-based systems. frontiersin.org Recombinant versions of the IpeOMT enzymes and IpeGlu1 have been successfully produced and characterized, which was a critical step in elucidating their specific roles in the biosynthetic pathway. nih.govnih.gov Heterologous expression in well-established hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli could enable the large-scale production of these enzymes for in vitro biocatalytic processes or the reconstruction of parts of the pathway in a microbial chassis. This approach offers a potential route to a more sustainable and scalable production of emetine, cephaeline, and related compounds for pharmaceutical applications. biorxiv.orgresearchgate.netnih.govmpg.desciencedaily.com

Advanced Analytical Methodologies for Ipecacuanha Compound Profiling

High-Performance Liquid Chromatography (HPLC) Applications for Alkaloid Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of the major alkaloids in Ipecacuanha, namely emetine (B1671215) and cephaeline (B23452). redalyc.orguna.ac.cr This method offers high resolution and sensitivity, making it suitable for the analysis of complex plant extracts. scielo.org.coresearchgate.net

Method Development and Validation for Emetine and Cephaeline

The development of robust HPLC methods for the simultaneous determination of emetine and cephaeline is critical for the quality control of Ipecacuanha and its preparations. researchgate.net Various reversed-phase HPLC (RP-HPLC) methods have been established, typically employing C18 columns. google.com

Method development often involves optimizing the mobile phase composition to achieve adequate separation of the alkaloids. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a buffer or an ion-pairing agent. For instance, a mobile phase composed of acetonitrile, methanol, and 0.1% phosphoric acid (9:3:88, v/v/v) has been successfully used. researchgate.net Another method utilizes a mobile phase of 0.08% trifluoroacetic acid (TFA) in water and acetonitrile. biognosys.com The Japanese Pharmacopoeia describes a method using a mobile phase of methanol and a solution of sodium 1-heptanesulfonate in water, adjusted to pH 4.0 with acetic acid. nihs.go.jp

Detection is commonly performed using a UV detector, with wavelengths set between 200 and 285 nm to maximize the absorption of emetine and cephaeline. google.combiognosys.com Fluorescence detection can also be employed to enhance sensitivity, with excitation and emission wavelengths set appropriately. nih.gov

Method validation is performed in accordance with regulatory guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For emetine and cephaeline, good linearity is typically observed over a specific concentration range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Table 1: Examples of HPLC Methods for Emetine and Cephaeline Quantification

Chromatographic ColumnMobile PhaseFlow RateDetection WavelengthReference
Octadecyl silane (B1218182) bonded silica (B1680970) gelAcetonitrile and 0.1% phosphoric acid aqueous solution (10-15:85-90 v/v)0.5-1.5 mg/ml200-210 nm google.com
Acclaim™ 120 C180.08% trifluoroacetic acid (TFA, aqueous) and acetonitrile (gradient)Not specified285 nm biognosys.com
Octadecylsilanized silica gelSodium 1-heptanesulfonate in water (pH 4.0 with acetic acid) and methanolAdjusted for emetine retention time of ~14 min283 nm nihs.go.jp
C18 columnAcetonitrile-methanol-0.1% phosphoric acid (9:3:88 v/v/v)1.0 mL/min205 nm researchgate.net

Chiral Separation of Alkaloid Stereoisomers

Emetine and cephaeline are chiral molecules, possessing multiple stereocenters. The separation of their stereoisomers is important as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the most common technique for the separation of enantiomers. eijppr.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation.

Commonly used CSPs for the separation of chiral compounds, including alkaloids, are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. eijppr.commdpi.com The choice of the CSP and the mobile phase is crucial for achieving successful enantioseparation. The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. While the principles of chiral chromatography are well-established, specific, validated HPLC methods for the routine separation of emetine and cephaeline stereoisomers from Ipecacuanha extracts are not extensively documented in readily available literature. Further research in this area would be beneficial for a more complete chemical characterization of Ipecacuanha.

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Profiling

The methodology typically involves the extraction of volatile compounds from the plant matrix, followed by their separation and identification. Common extraction techniques include headspace sampling and solid-phase microextraction (SPME). asianpubs.orgmdpi.comnih.govnih.govjournalagent.comjapsonline.comnih.govwiley.comspkx.net.cn Headspace analysis involves sampling the vapor phase above the sample, while SPME utilizes a coated fiber to adsorb and concentrate the volatiles before their introduction into the GC-MS system. asianpubs.orgmdpi.comnih.govnih.govjournalagent.comjapsonline.comnih.govwiley.comspkx.net.cn

Once introduced into the GC, the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be compared to spectral libraries for identification.

While GC-MS is a standard technique for the analysis of plant volatiles, specific studies detailing the comprehensive volatile profile of Carapichea ipecacuanha are not widely reported in the scientific literature. Such studies could reveal the presence of other bioactive or aromatic compounds and contribute to a more complete understanding of the plant's chemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netjfda-online.comnih.govmdpi.comnih.gov It is an invaluable tool for the comprehensive analysis of the complex mixture of metabolites present in Ipecacuanha extracts. One study has utilized HPLC-MS to analyze ipecacuanha alkaloids in historical pharmaceutical relics, identifying emetine, cephaeline, protoemetine (B1220032), and O-methylpsychotrine. researchgate.netiaea.org

Quantitative and Qualitative Analysis of Complex Extracts

LC-MS/MS can be used for both the targeted quantification of known compounds, such as emetine and cephaeline, and the untargeted or semi-targeted profiling of a wide range of metabolites. In targeted analysis, the instrument is set to monitor specific precursor-to-product ion transitions for the analytes of interest, providing high sensitivity and specificity.

Data Independent Acquisition (DIA) and Data Dependent Acquisition (DDA) Strategies

Modern LC-MS/MS instruments offer different data acquisition strategies, primarily Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA). biognosys.comcreative-proteomics.comcreative-proteomics.commetwarebio.comnih.govnih.govresearchgate.netnih.govwur.nl

In Data-Dependent Acquisition (DDA) , the mass spectrometer first performs a full scan to detect the ions present in the sample. biognosys.comcreative-proteomics.comcreative-proteomics.commetwarebio.comnih.govnih.govresearchgate.netnih.govwur.nl It then selects the most intense ions (typically a predefined number) for fragmentation and acquisition of their MS/MS spectra. biognosys.comcreative-proteomics.comcreative-proteomics.commetwarebio.comnih.govnih.govresearchgate.netnih.govwur.nl This approach is effective for identifying the most abundant compounds in a sample. However, it can be biased towards these high-intensity ions, and lower-abundance compounds may not be selected for fragmentation, leading to missing data. biognosys.comcreative-proteomics.comcreative-proteomics.commetwarebio.comnih.govnih.govresearchgate.netnih.govwur.nl

In Data-Independent Acquisition (DIA) , the mass spectrometer fragments all ions within a specified mass range, without prior selection of precursor ions. biognosys.comcreative-proteomics.comcreative-proteomics.commetwarebio.comnih.govnih.govresearchgate.netnih.govwur.nl This is achieved by systematically stepping through a series of isolation windows across the entire mass range. DIA provides a more comprehensive dataset, as it acquires fragmentation information for all detectable ions in the sample, regardless of their intensity. biognosys.comcreative-proteomics.comcreative-proteomics.commetwarebio.comnih.govnih.govresearchgate.netnih.govwur.nl This makes it particularly well-suited for untargeted metabolomics studies of complex extracts like Ipecacuanha, as it can improve the detection of low-abundance compounds and provide more consistent quantification. biognosys.comcreative-proteomics.comcreative-proteomics.commetwarebio.comnih.govnih.govresearchgate.netnih.govwur.nl The resulting complex data requires sophisticated software for deconvolution and analysis. biognosys.comcreative-proteomics.comcreative-proteomics.commetwarebio.comnih.govnih.govresearchgate.netnih.govwur.nl

The application of these advanced LC-MS/MS strategies, particularly DIA, holds great promise for a deeper understanding of the Ipecacuanha metabolome, potentially leading to the discovery of new bioactive compounds and a more complete chemical characterization of this important medicinal plant.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation and purity assessment of organic molecules, including the complex alkaloids found in ipecacuanha. iupac.orgnih.gov This non-destructive technique provides detailed information about the chemical structure, conformation, and purity of a sample by observing the behavior of atomic nuclei in a magnetic field. parisdescartes.fr For ipecacuanha analysis, ¹H NMR and ¹³C NMR are particularly valuable.

The principle of NMR relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. iupac.org The exact frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus. This allows chemists to deduce the types of functional groups present and the connectivity of atoms within a molecule. nih.gov

In the context of ipecacuanha, NMR is instrumental for:

Structural Confirmation: The complex structures of the primary alkaloids, emetine and cephaeline, can be unequivocally confirmed using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments. These advanced techniques help to establish the precise connectivity of protons and carbons, confirming the identity of the isolated compounds. nih.gov

Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of ipecacuanha extracts or isolated alkaloids. mdpi.com By integrating the area of specific NMR signals corresponding to the analyte and comparing it to a certified internal standard of known concentration, a highly accurate and precise measurement of purity can be obtained without the need for identical reference standards for each analyte. nih.gov This method is considered a primary ratio method of measurement by metrology standards. mdpi.com The sharpness and number of signals can also provide a qualitative indication of purity; the presence of unexpected signals may indicate impurities.

Hyphenated Techniques and Advanced Spectroscopic Applications (e.g., LC-NMR, Capillary Electrophoresis)

To analyze complex mixtures like ipecacuanha extracts, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power. nih.govresearchgate.net These integrated systems allow for the separation of individual components from the mixture, followed by their immediate structural characterization. ijarsct.co.in

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The coupling of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (LC-NMR) is a premier technique for the analysis of natural products. ijarsct.co.inajrconline.org In this setup, the HPLC system separates the various alkaloids and other constituents of the ipecacuanha extract. The eluent from the HPLC column then flows directly into the NMR spectrometer for analysis. slideshare.net

LC-NMR can be operated in different modes:

Continuous-flow: Provides a real-time 'snapshot' of the NMR spectra of compounds as they elute from the column.

Stopped-flow: When a compound of interest is detected, the HPLC flow can be stopped, trapping the analyte in the NMR detection cell. This allows for the acquisition of more detailed, higher-quality 1D and 2D NMR spectra, which is crucial for the structural elucidation of novel or unknown compounds. researchgate.net

The primary advantage of LC-NMR is its ability to provide detailed structural information for multiple components within a complex mixture in a single run, reducing the need for laborious isolation of each compound. ijarsct.co.inslideshare.net

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that separates molecules based on their size and charge. It offers advantages such as high efficiency, short analysis times, and the requirement for only very small sample volumes. When hyphenated with detection methods like mass spectrometry (CE-MS) or NMR (CE-NMR), it becomes a powerful tool for analyzing the charged alkaloid molecules present in ipecacuanha extracts. nih.govajrconline.org The coupling of CE with NMR, while technically challenging due to the small sample volumes, can provide structural information on separated analytes. ajrconline.org

Sample Preparation Methodologies for Ipecacuanha Material Analysis

The quality of analytical results is fundamentally dependent on the quality of the sample preparation. nih.gov For ipecacuanha, the goal is to efficiently extract the target alkaloids from the complex plant matrix while minimizing the co-extraction of interfering substances. google.com

Optimized Extraction Protocols

The extraction of alkaloids from Carapichea ipecacuanha is the critical first step in its analysis. qeios.com Alkaloids are typically basic compounds, and extraction protocols are designed based on their solubility and chemical properties. researchgate.net The choice of solvent and extraction technique significantly impacts the yield and purity of the extracted alkaloids.

Commonly employed methods include:

Maceration: Soaking the powdered plant material in a solvent, with or without agitation. redalyc.org

Soxhlet Extraction: A continuous extraction method that uses a small amount of solvent repeatedly.

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency and speed. researchgate.netredalyc.orglpnu.ua

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process. nih.gov

Solvents are chosen based on their polarity and ability to dissolve the target alkaloids. Acidified hydroalcoholic solutions (e.g., ethanol (B145695) or methanol with a small amount of acid) are frequently used because the acid converts the alkaloids into their more soluble salt forms. google.comredalyc.org Research has shown that methods involving agitation or ultrasonication generally produce higher yields compared to static maceration. redalyc.org For instance, one study found that an ultrasonic bath using 70% ethanol was the most effective method for extracting emetine and cephaeline. redalyc.org

Extraction TechniqueSolvent SystemKey ParametersAdvantagesReference
Ultrasonic Bath70% (v/v) Methanol / 0.1 M NaOH25 °C, 10 min, repeated 3 timesEfficient cell disruption, higher yields redalyc.org
Maceration with Agitation70% Ethanol-Higher yield than static maceration redalyc.org
Acidified Solvent ExtractionAcidic Methanol or Ethanol Solution (e.g., 0.05% HCl in 80% Methanol)-Converts alkaloids to more soluble salts google.com
Percolation55% or 70% EthanolSoaking for 24h followed by percolationSuitable for larger scale extraction nih.gov

Emerging Research Paradigms and Future Directions in Ipecacuanha Studies

Systems Biology Approaches to Ipecacuanha-Host Interactions (Non-human, theoretical)

Systems biology offers a holistic framework to understand the complex interactions between Carapichea ipecacuanha and its host environment, moving beyond the study of individual components to the analysis of the entire biological system. columbia.edu This approach integrates various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, to create comprehensive models of cellular and organismal functions. nih.govnih.gov In the context of ipecacuanha, a systems biology perspective can elucidate the intricate networks of genes, proteins, and metabolites involved in the plant's response to its environment and its interactions with other organisms.

Theoretically, understanding these interactions is crucial for comprehending the ecological pressures that have shaped the evolution of ipecacuanha's unique metabolic pathways, particularly the biosynthesis of its characteristic alkaloids. nih.gov For instance, the production of emetine (B1671215) and cephaeline (B23452) may be a defense mechanism against herbivores or pathogens. A systems biology approach could model how the plant's metabolic pathways are activated in response to specific threats, providing insights into the regulation of alkaloid production. nih.gov

Furthermore, studying the host-microbe interactions within the plant's rhizosphere can reveal how symbiotic or pathogenic microorganisms influence the health and metabolic output of C. ipecacuanha. nih.gov Computational modeling, a key tool in systems biology, can simulate these complex interactions, helping to predict how changes in environmental conditions might affect the plant's growth and the production of its medicinally important compounds. researchgate.net This in silico approach allows for the exploration of numerous hypothetical scenarios without the need for extensive and time-consuming laboratory experiments. nih.gov

Chemoinformatic and Computational Modeling of Ipecacuanha Alkaloids

Chemoinformatics and computational modeling are powerful tools for exploring the chemical space of ipecacuanha alkaloids and predicting their biological activities. These methods utilize computer-based techniques to analyze and model the chemical structures and properties of molecules like emetine and cephaeline. nih.gov

One of the key applications of these techniques is in understanding the structure-activity relationships of ipecac alkaloids. By creating computational models, researchers can simulate the interaction of these alkaloids with various biological targets. nih.govtandfonline.com For example, molecular docking studies have been used to investigate how emetine and cephaeline bind to and inhibit viral proteins, such as the RNA-dependent RNA polymerase (RdRp) of various viruses. nih.govacs.org These studies can predict the binding affinity and the specific interactions that stabilize the alkaloid-protein complex, providing a rationale for their observed antiviral effects. nih.govtandfonline.com

Furthermore, chemoinformatic approaches can be used to screen large databases of natural products to identify compounds with similar structural features to ipecac alkaloids, potentially leading to the discovery of new therapeutic agents. researchgate.net Machine learning models, such as those built using molecular graph convolutional neural networks, can be trained on known alkaloid biosynthesis pathways to predict the precursors of uncharacterized alkaloids. researchgate.net This can significantly accelerate the elucidation of biosynthetic pathways for the diverse range of alkaloids found in C. ipecacuanha.

Table 1: Computational Docking Studies of Ipecac Alkaloids

Alkaloid Target Protein Predicted Binding Affinity (kcal/mol) Key Finding
Emetine SARS-CoV-2 Nsp15 -10.8 Significant binding affinity, suggesting potential for viral inhibition. tandfonline.com
Emetine SARS-CoV-2 Nsp12 (RdRp) -9.5 Strong interaction with the viral replication machinery. tandfonline.com
Emetine Zika Virus NS5 RNA Polymerase IC₅₀ = 0.121 µM Direct inhibition of viral polymerase activity. mdpi.com
Cephaeline Zika Virus RNA-RdRp IC₅₀ = 976 nM Potent inhibition of viral replication. nih.gov

Green Chemistry Principles in Ipecacuanha Extraction and Isolation Research

The application of green chemistry principles to the extraction and isolation of ipecacuanha alkaloids is an emerging area of research focused on developing more environmentally friendly and sustainable methods. Traditional extraction techniques often rely on large volumes of organic solvents, which can be hazardous and environmentally damaging.

One promising green extraction technique is ultrasound-assisted extraction (UAE). mdpi.com Research has shown that UAE can significantly increase the extraction yield of alkaloids from Cephaelis ipecacuanha (a synonym for Carapichea ipecacuanha) compared to conventional methods like Soxhlet extraction. mdpi.com UAE is considered an ecological and low-cost methodology that can be optimized for the efficient extraction of bioactive compounds. mdpi.com

Further research into green extraction methods could explore the use of supercritical fluids, such as carbon dioxide, or natural deep eutectic solvents (NADES) as alternatives to traditional organic solvents. These technologies have the potential to reduce the environmental impact of alkaloid extraction while maintaining or even improving extraction efficiency.

Sustainable Sourcing and Conservation Strategies for Carapichea ipecacuanha Research

The demand for ipecacuanha for both traditional use and pharmaceutical research has led to over-exploitation of wild populations, making the species critically endangered. redalyc.orgredalyc.org This necessitates the development of sustainable sourcing and conservation strategies to ensure the long-term availability of this valuable medicinal plant.

Genetic diversity studies are crucial for informing conservation efforts. Research using molecular markers like ISSR (inter-simple sequence repeat) has revealed significant genetic variation within and among natural populations of C. ipecacuanha in Brazil. emnuvens.com.br These findings highlight the need to protect areas with high genetic diversity and to implement sustainable extraction practices. emnuvens.com.br

A significant challenge in the conservation of C. ipecacuanha is its extensive clonal propagation. nih.govnih.gov Studies have shown that what appear to be large populations of individual plants are often composed of a much smaller number of genetically distinct clones. nih.govnih.gov This means that census data based on the number of aerial stems can greatly overestimate the effective population size and genetic diversity. nih.govnih.gov Therefore, conservation strategies must account for the clonal nature of the species to be effective.

In vitro conservation techniques offer a promising solution for the ex situ preservation of C. ipecacuanha. redalyc.org Research has demonstrated that it is possible to maintain plant material for extended periods in a controlled environment, which can safeguard against environmental catastrophes and provide a secure source for propagation and research. redalyc.org Cultivation of C. ipecacuanha is another important strategy to reduce pressure on wild populations. ijper.orgiplantz.com However, the plant has specific cultivation requirements, including shaded conditions and well-drained, acidic soils. iplantz.com

Table 2: Genetic Diversity in Natural Populations of Carapichea ipecacuanha

Population Location Genetic Diversity (H) Shannon's Index (I) Polymorphism (%)
Mirassol D'Oeste (MDO), Brazil 0.1846 0.2649 34.55
Diamantino (DIA), Brazil 0.1817 0.2622 35.45

Source: Adapted from a study on the genetic structure of natural ipecac populations in Mato Grosso, Brazil. emnuvens.com.br

Integration of Omics Technologies for Holistic Ipecacuanha Research

The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is paving the way for a more holistic understanding of Carapichea ipecacuanha. nih.govresearchgate.net This multi-omics approach allows researchers to move from studying individual components to analyzing the complex interplay of genes, proteins, and metabolites that govern the plant's biology and the production of its valuable alkaloids. researchgate.net

Transcriptome analysis has been instrumental in identifying genes involved in the biosynthesis of ipecac alkaloids and other compounds like cyclotides. nih.govdiva-portal.org By sequencing the RNA transcripts in different tissues, researchers can pinpoint the genes that are actively being expressed and are likely involved in specific metabolic pathways. diva-portal.orgmpg.de For example, transcriptome mining has led to the discovery of novel cyclotide sequences in C. ipecacuanha. nih.gov

Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about the actual protein machinery present in the cells. humanspecificresearch.org This is crucial because the presence of a gene transcript does not always correlate with the presence and activity of the corresponding protein.

Metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, provides a direct snapshot of the plant's biochemical status. humanspecificresearch.org By combining metabolomic data with genomic and transcriptomic information, researchers can build detailed models of the metabolic pathways in C. ipecacuanha, including the biosynthesis of emetine and cephaeline. nih.gov

The integration of these omics technologies is not only crucial for fundamental research but also has significant implications for the biotechnological production of ipecac alkaloids. researchgate.net By understanding the genes and enzymes involved in their biosynthesis, it may be possible to engineer microorganisms or plant cell cultures to produce these compounds in a more sustainable and controlled manner. nih.gov

Q & A

Q. What are the primary pharmacological mechanisms of ipecac syrup-induced emesis, and how can these be experimentally validated?

  • Methodological Answer : To investigate the emetic mechanisms, researchers can employ in vivo models (e.g., rodents or canines) to measure gastric motility and central nervous system activation via chemoreceptor trigger zone (CTZ) stimulation. Key compounds like emetine and cephaeline should be isolated and tested using high-performance liquid chromatography (HPLC) to correlate their concentrations with emetic responses. Electrophysiological recordings of vagal afferent nerves may further validate peripheral vs. central pathways . Control groups should include saline administration and selective receptor antagonists (e.g., dopamine D2 blockers) to isolate mechanisms .

Q. What standardized protocols exist for administering this compound in controlled toxicology studies?

  • Methodological Answer : Standardized dosing protocols can be derived from historical clinical guidelines (e.g., 15–30 mL for adults, 10–15 mL for children), adjusted for animal models based on body surface area. Researchers should adhere to Good Laboratory Practice (GLP) guidelines for dose reproducibility, including pre-study calibration of syrup batches for alkaloid content. Toxicity assessments should include timed measurements of vomiting latency, frequency, and adverse events (e.g., electrolyte imbalances) .

Advanced Research Questions

Q. How can conflicting data on the efficacy of this compound in toxin elimination be systematically reconciled?

  • Methodological Answer : A meta-analysis of randomized controlled trials (RCTs) and observational studies, stratified by toxin type (e.g., alkaloids vs. pharmaceuticals) and administration timing, can identify heterogeneity sources. Utilize the PICOT framework (Population: poisoned patients; Intervention: ipecac; Comparison: activated charcoal/no intervention; Outcome: toxin clearance rates; Time: ≤1 hour post-ingestion) to structure inclusion criteria. Sensitivity analyses should account for study quality (e.g., Cochrane Risk of Bias Tool) and publication bias . Contradictions may arise from variations in gastric emptying rates or co-administered treatments, necessitating subgroup analyses .

Q. What methodological considerations are critical when designing longitudinal studies to assess ipecac's long-term effects?

  • Methodological Answer : Longitudinal studies require rigorous control of confounding variables, such as pre-existing gastrointestinal conditions and concurrent medications. Employ a prospective cohort design with repeated measures of esophageal/gastric mucosal integrity (via endoscopy) and cardiac function (e.g., ECG monitoring for emetine-induced QT prolongation). Data collection should align with IUPAC’s Good Research Practice principles, including pre-registered protocols, blinding of outcome assessors, and open-access raw datasets to ensure reproducibility .

Q. How can in vitro models be optimized to study ipecac's interactions with novel pharmaceutical compounds?

  • Methodological Answer : Use human-derived gastric organoids or Caco-2 cell monolayers to simulate epithelial responses. Co-administer ipecac with test drugs (e.g., antivirals or chemotherapeutics) and measure transepithelial electrical resistance (TEER) and cytokine release (e.g., IL-8) to assess mucosal damage. Pharmacokinetic interactions can be modeled via tandem mass spectrometry (LC-MS/MS) to quantify competitive metabolism by cytochrome P450 enzymes .

Research Design and Ethical Considerations

Q. What ethical frameworks apply to clinical trials evaluating this compound in vulnerable populations (e.g., pediatric cases)?

  • Methodological Answer : Trials must comply with the Belmont Report principles (beneficence, justice, respect for persons). Pediatric studies require informed assent/consent protocols and justification for ipecac use over safer alternatives (e.g., activated charcoal). Adverse event monitoring plans should be pre-specified, with independent Data Safety Monitoring Boards (DSMBs) reviewing interim results. Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study aims with public health priorities .

Q. How can historical data on ipecac's therapeutic use inform modern pharmacological research?

  • Methodological Answer : Conduct a systematic review of pre-2000 clinical case reports and toxicology registries to identify patterns in dosing, efficacy, and adverse outcomes. Use text-mining tools (e.g., NLP algorithms) to extract unstructured data from archival sources. Cross-reference findings with contemporary in silico models (e.g., molecular docking studies of emetine binding to serotonin receptors) to generate hypotheses for mechanistic validation .

Data Analysis and Reporting

Q. What statistical approaches resolve low-certainty evidence in ipecac research, as highlighted in Cochrane reviews?

  • Methodological Answer : Apply GRADE (Grading of Recommendations Assessment, Development, and Evaluation) criteria to assess evidence quality. For underpowered studies, use Bayesian meta-analysis to incorporate prior probability distributions and reduce Type II error risks. Transparently report confidence intervals and p-values adjusted for multiple comparisons .

Q. How can researchers address gaps in pharmacokinetic data for ipecac's alkaloids?

  • Methodological Answer : Conduct phase I pharmacokinetic trials with healthy volunteers, using crossover designs to compare syrup vs. isolated alkaloid formulations. Plasma concentration-time curves should be analyzed via non-compartmental methods, with compartmental modeling to estimate absorption rates and volume of distribution. Correlate these parameters with emetic efficacy using pharmacodynamic biomarkers (e.g., serum substance P levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.